molecular formula C14H14N2O3 B8307291 Ethyl 5-amino-2-(3-pyridyloxy)benzoate

Ethyl 5-amino-2-(3-pyridyloxy)benzoate

Cat. No.: B8307291
M. Wt: 258.27 g/mol
InChI Key: UQGZQTAXJWXSIZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(3-pyridyloxy)benzoate is a chemical compound of interest in medicinal chemistry and drug discovery research, provided for research use only. This ester derivative, which features a 5-amino benzoate core linked to a pyridine ring via an ether bond, is structurally categorized as a phenoxy compound . Compounds with this core structure are frequently investigated as key synthetic intermediates or building blocks in the development of novel therapeutic agents . Its molecular framework is similar to that found in patented substituted pyridine derivatives, which have been explored for their potential in the treatment of cancer and other hyperproliferative disorders . The presence of the pyridyloxy and amino groups makes it a versatile scaffold for further chemical modification, particularly in the synthesis of potential kinase inhibitors or other small-molecule therapeutics targeting signal transduction pathways . Researchers may utilize this compound in structure-activity relationship (SAR) studies to optimize potency and selectivity. The ethyl ester functional group offers a handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid or conversion to other derivatives. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 5-amino-2-pyridin-3-yloxybenzoate

InChI

InChI=1S/C14H14N2O3/c1-2-18-14(17)12-8-10(15)5-6-13(12)19-11-4-3-7-16-9-11/h3-9H,2,15H2,1H3

InChI Key

UQGZQTAXJWXSIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)OC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Ethyl 5-amino-2-(3-pyridyloxy)benzoate with key analogs, focusing on structural features, reactivity, hydrolytic stability, and applications.

Structural and Functional Group Analysis

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)*
This compound 5-amino, 2-(3-pyridyloxy) Ester, amino, pyridyl ether ~286.3†
Ethyl 4-(dimethylamino)benzoate 4-(dimethylamino) Ester, tertiary amine 207.2
ACI-INT-1346 2-{[3-(ethoxycarbonyl)-4-hydroxyphenyl]amino} Ester, secondary amine, hydroxyl ~358.3†
Ethyl 3,5-difluoro-6-pivaloylamino benzoate 3,5-difluoro, 6-pivaloylamino Ester, fluoro, amide ~343.3

*Calculated based on molecular formula.
†Estimated due to lack of explicit data.

Key Observations :

  • The 5-amino group increases polarity and hydrogen-bonding capacity relative to tertiary amines (e.g., dimethylamino in ) or amides.
Polymer and Resin Chemistry

Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity in resin formulations, achieving higher degrees of conversion than methacrylate analogs. This is attributed to the electron-donating dimethylamino group stabilizing radical intermediates . By analogy, the 5-amino group in this compound may similarly enhance reactivity in photopolymerization, though its ortho-substituted pyridyloxy group could sterically hinder interactions.

Hydrolytic Stability

Carboxylesterases (CES) mediate the hydrolysis of ethyl and methyl benzoates (). Substituents influence stability:

  • Electron-withdrawing groups (e.g., pyridyloxy) may slow hydrolysis by reducing ester electrophilicity.
  • Amino groups could enhance solubility in aqueous media, paradoxically increasing susceptibility to enzymatic degradation.

For example, ethyl 4-(dimethylamino)benzoate () is likely CES-sensitive, whereas the target compound’s pyridyloxy group might confer moderate stability comparable to fluorinated analogs ().

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 5-amino-2-(3-pyridyloxy)benzoate?

A robust synthesis involves multi-step functionalization, starting with halogenated intermediates and nucleophilic substitution. For example, ethyl benzoate derivatives can be synthesized via esterification under acidic catalysis (e.g., H₂SO₄) and subsequent coupling of pyridyloxy groups using nucleophilic aromatic substitution. Key steps include optimizing solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents to minimize side products. Silica gel column chromatography (n-hexane:ethyl acetate gradients) is effective for purification .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., pyridyloxy vs. amino group positioning). For example, aromatic protons in the pyridine ring appear as distinct doublets in δ 7.5–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and stability under varying pH .

Q. How can purification challenges due to polar functional groups (e.g., amino, pyridyloxy) be addressed?

Use gradient elution in column chromatography (silica gel, 230–400 mesh) with mobile phases combining non-polar (n-hexane) and polar modifiers (ethyl acetate, methanol). For highly polar impurities, preparative TLC or recrystallization (ethanol/water mixtures) improves yield and purity .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data contradictions in this compound derivatives?

SHELXL refines crystal structures by optimizing anisotropic displacement parameters and hydrogen bonding networks. For disordered pyridyloxy groups, PART instructions and restraints on bond lengths/angles improve model accuracy. High-resolution data (>1.0 Å) and TWIN/BASF commands address twinning issues common in aromatic esters .

Q. What methodological approaches compare the biological activity of this compound with structural analogs?

  • Structure-activity relationship (SAR) : Replace the pyridyloxy group with morpholine or thiazinanyl substituents (see ) and assay cytotoxicity (e.g., Hep-2 cell viability) via MTT assays.
  • Fluorescence polarization (FP) : Use fluorescent tracers (e.g., Alexa Fluor-488 analogs) to quantify receptor binding affinity (Kd) in competitive assays .

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the reactivity of this compound in cross-coupling reactions?

Trifluoromethyl groups deactivate the benzene ring, requiring Pd-catalyzed Suzuki-Miyaura coupling under harsh conditions (e.g., 110°C, K₂CO₃ base, DMF solvent). Monitor reaction progress via ¹⁹F NMR to detect byproducts .

Q. What strategies mitigate cytotoxicity in this compound derivatives for therapeutic applications?

  • Prodrug modification : Esterify the benzoate group to reduce membrane permeability and hepatic toxicity.
  • Toxicogenomics : Screen for CYP450-mediated metabolism using liver microsomes and LC-MS/MS metabolite profiling .

Q. How can conflicting enzymatic inhibition data (e.g., IC₅₀ variability across assays) be reconciled?

Standardize assay conditions (pH, temperature, co-factors) and validate via orthogonal methods:

  • Fluorometric assays : Measure real-time enzyme kinetics (e.g., trypsin-like proteases).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition .

Methodological Notes

  • Crystallography : Always cross-validate SHELX-refined structures with DFT-calculated electrostatic potentials to confirm hydrogen bonding motifs .
  • SAR Studies : Use molecular docking (AutoDock Vina) to predict substituent effects on target binding pockets before synthetic investment .
  • Toxicity Screening : Prioritize compounds with logP < 3.5 and polar surface area > 80 Ų to enhance solubility and reduce off-target effects .

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